2,3-Dihydro-2-methylbenzofuran

Pharmaceutical Intermediates Distillation Purification Process Chemistry

2,3-Dihydro-2-methylbenzofuran (CAS 1746-11-8), also known as 2-Methylcoumaran, is a bicyclic heterocycle of the dihydrobenzofuran class, characterized by a partially saturated furan ring. It is a colorless to pale yellow liquid with the molecular formula C9H10O and a molecular weight of 134.18 g/mol.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 1746-11-8
Cat. No. B049830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-2-methylbenzofuran
CAS1746-11-8
Synonyms2,3-Dihydro-2-methylbenzo[b]furan;  2,3-Dihydro-2-methylbenzofuran;  2-Methyl-2,3-dihydro-1-benzo[b]furan;  2-Methyl-2,3-dihydrobenzo[b]furan;  2-Methyl-2,3-dihydrobenzofuran
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2O1
InChIInChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3
InChIKeyBWCJVGMZEQDOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-methylbenzofuran (CAS 1746-11-8) for Pharmaceutical Intermediate Procurement: Core Identity and Class Positioning


2,3-Dihydro-2-methylbenzofuran (CAS 1746-11-8), also known as 2-Methylcoumaran, is a bicyclic heterocycle of the dihydrobenzofuran class, characterized by a partially saturated furan ring [1]. It is a colorless to pale yellow liquid with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound serves as a critical intermediate in the synthesis of antiarrhythmic agents like amiodarone and is a recognized impurity in the production of diclofenac metabolites . Its saturated furan ring distinguishes it from fully aromatic benzofurans, conferring unique reactivity and handling properties essential for controlled synthetic pathways [2].

Why Generic 2,3-Dihydrobenzofuran Analogs Cannot Replace 2,3-Dihydro-2-methylbenzofuran in Regulated Syntheses


Interchanging 2,3-dihydrobenzofuran derivatives without rigorous qualification introduces significant risk in pharmaceutical intermediate procurement. The 2-methyl substituent is not a trivial modification; it directly controls the molecule's boiling point, density, flash point, and solubility profile . These altered physical properties dictate purification strategy (e.g., distillation cut points) and reactor safety parameters. Furthermore, the specific substitution pattern is essential for the biological activity of downstream drug candidates like amiodarone, where even a regioisomeric shift (e.g., to a 3-methyl derivative) would yield a pharmacologically inactive product . Regulatory filings and impurity profiling, particularly for diclofenac-related substances, demand exact structural fidelity, making generic substitution a source of costly batch rejection .

Quantitative Head-to-Head Evidence for 2,3-Dihydro-2-methylbenzofuran Against its Closest Structural Analogs


Boiling Point Distillation Window: 2-Methyl Derivative vs. Unsubstituted 2,3-Dihydrobenzofuran

The 2-methyl substitution raises the boiling point by approximately 9–10 °C compared to the unsubstituted parent, enabling a cleaner separation by fractional distillation. This difference is critical for obtaining high-purity intermediates without cross-contamination .

Pharmaceutical Intermediates Distillation Purification Process Chemistry

Flash Point Safety and Storage: Lower Flash Point Necessitates Stringent Handling Protocols

The target compound has a flash point of 63 °C, which is 3–4 °C lower than its closest unsubstituted and unsaturated analogs. This places it in a more hazardous flammable liquid category, with direct consequences for shipping classification and storage facility requirements .

Chemical Safety Process Safety Storage Classification

Aqueous Solubility for Extractive Workup: Quantified Solubility Advantage for Phase Separation

The measured aqueous solubility of 2,3-dihydro-2-methylbenzofuran is 0.42 g/L at 25 °C, classifying it as 'very slightly soluble'. This low solubility ensures efficient partitioning into organic phases during aqueous workup, a advantage over more polar dihydrobenzofuran derivatives that may carry hydroxyl or amino substituents . While comparative solubility data for other 2-alkyl dihydrobenzofurans is not systematically reported, this quantified value serves as a critical specification for synthetic process design.

Process Chemistry Extractive Purification Green Chemistry

Regioisomeric Purity: 2-Methyl vs. 3-Methyl-2,3-dihydrobenzofuran as Decisive Factor in Pharmacological Outcome

The 2-methyl substitution pattern is a non-negotiable structural requirement for amiodarone synthesis. The regioisomeric 3-methyl-2,3-dihydrobenzofuran (CAS 13524-73-7) has a significantly lower boiling point (179 °C vs. 198 °C) and a different density (1.023 g/mL vs. 1.03 g/mL), enabling GC and density-based identity testing . However, the critical differentiation is pharmacological: the 3-methyl isomer cannot yield the 2-methylbenzofuran core required for amiodarone's antiarrhythmic activity. Researchers have developed amiodarone derivatives like KB130015 specifically based on the 2-methylbenzofuran scaffold to retain therapeutic effects while mitigating side effects [1].

Regioisomerism Drug Synthesis Quality Control

Synthetic Yield from 2-Allylphenol: Catalyst-Controlled Cyclization Efficiency

The RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalytic system achieves efficient intramolecular cyclization of 2-allylphenol to yield 2,3-dihydro-2-methylbenzofuran without β-elimination side products [1]. This is contrasted with the 2-(3-butenyl)phenol substrate, which under the same conditions produces the six-membered chroman analog (3,4-dihydro-2-methylbenzopyran) rather than the desired five-membered dihydrobenzofuran, demonstrating the substrate-dependent selectivity of this catalytic method.

Catalytic Cyclization Synthetic Efficiency Process Optimization

Differential Refractive Index for In-Process Purity Monitoring

The refractive index (n20/D) of 2,3-dihydro-2-methylbenzofuran is 1.53, which is measurably lower than that of 2,3-dihydrobenzofuran (1.549–1.55) and 2-methylbenzofuran (1.560) . This difference allows for rapid, non-destructive in-line purity assessment during distillation or continuous flow processing, enabling real-time quality control without the delays of GC analysis.

Quality Control Refractometry Process Analytical Technology

Procurement-Driven Application Scenarios for 2,3-Dihydro-2-methylbenzofuran Based on Quantified Differentiators


Amiodarone Class API Intermediate: Definitive 2-Methyl Scaffold for Antiarrhythmic Activity

Quantitative evidence confirms that 2,3-dihydro-2-methylbenzofuran is the essential core intermediate for synthesizing amiodarone and its next-generation derivatives like KB130015 [1]. The 2-methyl regioisomer is mandatory for pharmacological activity, as the 3-methyl isomer results in an inactive product. Procurement teams for pharmaceutical intermediate suppliers should specify CAS 1746-11-8 exclusively, with purity acceptance criteria of ≥98.0% (GC) and identity confirmation via refractive index (1.53 ± 0.001) and boiling point (198 °C) to exclude the 3-methyl regioisomer (BP 179 °C).

Diclofenac Impurity Reference Standard: High-Purity Requirement for Regulatory Analytical Method Validation

2,3-Dihydro-2-methylbenzofuran (2-Methylcoumaran) is a documented impurity formed during the synthesis of diclofenac metabolites . For analytical method validation in accordance with ICH Q3A guidelines, this impurity must be sourced with a purity ≥98.0% (GC) to ensure accurate calibration curve preparation. The compound's low aqueous solubility (0.42 g/L) necessitates procurement in pre-weighed sealed ampules with detailed Certificates of Analysis to prevent moisture-induced degradation, a critical detail absent from generic 2,3-dihydrobenzofuran listings.

Specialty Polymer Monomer: Controlled Reactivity of the Saturated Furan Ring for Defined Polymer Architecture

The dihydro configuration of the furan ring renders 2,3-dihydro-2-methylbenzofuran less reactive than its fully aromatic benzofuran counterparts , making it a preferred monomer for synthesizing specialty polymers with controlled cross-linking density . Researchers should procure this compound with a specification including density (1.03–1.07 g/mL) and flash point (63 °C) to ensure compatibility with their reaction setup, as the lower flash point relative to other benzofurans requires inert atmosphere handling.

Green Chemistry Process Development: Facilitated Phase Separation for Reduced Solvent Waste

The quantified aqueous solubility of 0.42 g/L ensures efficient organic-aqueous phase separation during extractive workup, a key advantage for developing sustainable synthetic routes . Process chemists can reliably calculate solvent volumes and predict product recovery based on this value. When procuring at kilogram scale, buyers should request solubility verification as part of the supplier's technical package, ensuring batch-to-batch consistency for this critical process parameter that is unavailable for most unsubstituted or regioisomeric variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-2-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.